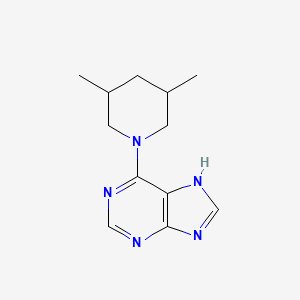

6-(3,5-dimethylpiperidin-1-yl)-9H-purine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17N5 |

|---|---|

Molecular Weight |

231.30 g/mol |

IUPAC Name |

6-(3,5-dimethylpiperidin-1-yl)-7H-purine |

InChI |

InChI=1S/C12H17N5/c1-8-3-9(2)5-17(4-8)12-10-11(14-6-13-10)15-7-16-12/h6-9H,3-5H2,1-2H3,(H,13,14,15,16) |

InChI Key |

VTTAFBQMAUOSRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN(C1)C2=NC=NC3=C2NC=N3)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 3,5 Dimethylpiperidin 1 Yl 9h Purine and Analogues

Established Approaches for Purine (B94841) Core Synthesis

The construction of the foundational purine (imidazo[4,5-d]pyrimidine) skeleton can be accomplished through two primary strategies: building the rings from acyclic or simpler heterocyclic precursors (de novo synthesis) or by modifying an existing purine molecule.

De novo synthesis pathways build the purine ring system from simpler molecules. The most historically significant and classic method starting from a pyrimidine (B1678525) is the Traube purine synthesis, first reported in 1900. rsc.org This approach involves the construction of the imidazole (B134444) ring onto a pre-existing, appropriately substituted pyrimidine.

The general sequence of the Traube synthesis begins with a 4,5-diaminopyrimidine (B145471). mdpi.comnih.gov The key steps are as follows:

Preparation of 4,5-diaminopyrimidine : A common starting point is a 4-aminopyrimidine, which is nitrosated at the C5 position. mdpi.comorganic-chemistry.org

Reduction : The resulting 5-nitroso group is then reduced to an amino group, yielding the crucial 4,5-diaminopyrimidine intermediate. nih.gov

Cyclization : The final step involves introducing a one-carbon fragment to bridge the two amino groups (at C5 and N6 of the pyrimidine), thereby closing the imidazole ring. nih.gov This is typically achieved by heating with a reagent like formic acid or a derivative thereof, which cyclizes and dehydrates to form the purine. rsc.orgnih.gov

While versatile for creating a wide array of purine cores, including natural bases like adenine (B156593) and guanine (B1146940), this method is often more laborious for producing a specific C6-substituted derivative like the target compound compared to post-synthetic modification. nih.gov

A more direct and widely employed strategy for synthesizing 6-substituted purines involves the modification of a readily available purine derivative. sigmaaldrich.com This approach leverages the reactivity of specific positions on the purine ring, most notably the C6 position.

The key precursor for this strategy is a 6-halopurine, typically 6-chloropurine (B14466). sigmaaldrich.com 6-Chloropurine is an important and versatile intermediate for further derivatization because the chlorine atom at the C6 position acts as a good leaving group, making the carbon susceptible to attack by various nucleophiles. sigmaaldrich.com This post-synthetic functionalization is the most common and efficient route to introduce amino, alkoxy, and thio substituents at this position.

Stereoselective Synthesis of the Piperidine (B6355638) Component

The synthesis of the 3,5-dimethylpiperidine (B146706) moiety is a critical step, as the stereochemistry of the two methyl groups (cis or trans) can significantly influence the biological activity of the final purine compound. The primary method for producing 3,5-dimethylpiperidine is the catalytic hydrogenation of 3,5-dimethylpyridine (B147111) (also known as 3,5-lutidine). wikipedia.orgtuodaindus.com The choice of catalyst and reaction conditions plays a pivotal role in determining the ratio of the resulting cis and trans isomers. tuodaindus.com

The two main isomers, cis and trans, are distinguished by the spatial orientation of the methyl groups on the piperidine ring. In the cis isomer, both methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. tuodaindus.com Researchers have developed various catalytic systems to selectively produce one isomer over the other. For instance, hydrogenation using a 10% palladium on carbon catalyst tends to yield a higher proportion of the trans isomer compared to the cis form. tuodaindus.com

Conversely, specific methods have been developed to obtain high-purity cis-3,5-dimethylpiperidine. One patented method involves the catalytic hydrogenation of 3,5-dimethylpyridine in a high-pressure reactor using a ruthenium on carbon (Ru/C) catalyst in the presence of potassium carbonate and neutral alumina. This process can yield the cis isomer with a purity exceeding 99.5%. google.com Another approach to influence the isomer ratio involves using a novel nickel-ruthenium-rhodium carbon composite catalyst in tetrahydrofuran, which produces a mixture with a cis-to-trans ratio of approximately 85:15. google.com

The separation of the cis and trans isomers, which have different physical properties, is typically achieved through crystallization or chromatography, allowing for the isolation and use of the desired isomer in subsequent synthetic steps. tuodaindus.com

Table 1: Catalytic Systems for Stereoselective Synthesis of 3,5-Dimethylpiperidine

| Catalyst | Starting Material | Key Conditions | Predominant Isomer | Purity/Ratio | Source |

|---|---|---|---|---|---|

| 10% Palladium on Carbon | 3,5-Dimethylpyridine | Hydrogenation | Trans | More trans than cis | tuodaindus.com |

| Ruthenium on Carbon (Ru/C) | 3,5-Dimethylpyridine | With K₂CO₃ and Al₂O₃ | Cis | >99.5% | google.com |

| Nickel-Ruthenium-Rhodium Composite | 3,5-Dimethylpyridine | Tetrahydrofuran solvent | Cis | ~85:15 (cis:trans) | google.com |

Optimization of Reaction Conditions and Yields

The synthesis of 6-(3,5-dimethylpiperidin-1-yl)-9H-purine is typically achieved through a nucleophilic aromatic substitution reaction, where 3,5-dimethylpiperidine displaces a leaving group, commonly a halogen, at the C6 position of the purine ring. A standard precursor for this reaction is 6-chloropurine. patsnap.comgoogle.com The optimization of this coupling reaction is crucial for maximizing the yield and purity of the final product.

Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time. In a general procedure for analogous compounds, the reaction of a 6-chloro-purine derivative with a substituted piperazine (B1678402) is carried out in absolute ethanol (B145695) at reflux temperature (80–90°C) using triethylamine (B128534) (Et₃N) as a base. This method has been reported to produce high yields, ranging from 91% to 95%, after a 6-hour reflux period. nih.gov

Modern techniques such as microwave irradiation have been explored to improve reaction efficiency. A comparative study on the amination of a 6-chloropurine analogue demonstrated that microwave-assisted reactions can significantly reduce reaction times while maintaining high yields. For example, the reaction of an acyclic 6-chloropurine analogue with piperidine under microwave irradiation at 120°C was complete in just 10 minutes, yielding the product at 92%, whereas the same reaction under conventional heating at 80°C required 20 hours to achieve a 95% yield. researchgate.net The use of a base like diisopropylethylamine (DIPEA) is common in these protocols. researchgate.net

The choice of solvent can also be critical. While alcohols like ethanol are common, other solvents can be employed. The synthesis of 6-chloropurine itself, the key starting material, has been optimized using various organic solvents like toluene (B28343) or chlorobenzene, with the reaction proceeding under the action of an organic amine catalyst. patsnap.com The direct arylation of 6-chloropurines has also been achieved using anhydrous aluminum chloride in refluxing 1,2-dichloroethane, yielding products in moderate to excellent yields within 30 minutes. nih.gov These alternative methods highlight the breadth of conditions that can be explored to optimize the synthesis of C6-substituted purines.

Table 2: Comparison of Reaction Conditions for Amination of 6-Chloropurine Analogues

| Method | Amine | Base | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|---|

| Conventional | Piperidine | DIPEA | Ethanol | 80°C | 20 h | 95% | researchgate.net |

| Microwave | Piperidine | DIPEA | Ethanol | 120°C | 10 min | 92% | researchgate.net |

| Conventional | Cyclohexylamine | DIPEA | Ethanol | 80°C | 24 h | 85% | researchgate.net |

| Microwave | Cyclohexylamine | DIPEA | Ethanol | 120°C | 15 min | 88% | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 6 3,5 Dimethylpiperidin 1 Yl 9h Purine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

One-dimensional NMR provides foundational information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR: The proton NMR spectrum of 6-(3,5-dimethylpiperidin-1-yl)-9H-purine would be expected to show distinct signals for the protons on the purine (B94841) ring, the piperidine (B6355638) ring, and the dimethyl groups. The protons on the purine core (at positions 2 and 8) would likely appear as singlets in the aromatic region. The protons of the 3,5-dimethylpiperidine (B146706) moiety would present more complex splitting patterns, with the methine protons (at C3 and C5) appearing as multiplets and the methylene (B1212753) protons (at C2, C4, and C6) also showing complex splitting due to their diastereotopic nature. The methyl groups would likely appear as doublets. The N-H proton of the purine ring would be observed as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. Signals for the carbon atoms of the purine ring would be expected in the downfield region. The carbons of the 3,5-dimethylpiperidine ring would appear in the aliphatic region, with distinct signals for the methyl, methine, and methylene carbons.

Two-dimensional NMR techniques are crucial for establishing the connectivity between different parts of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of the protonated carbons in both the purine and piperidine rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is essential for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the 3,5-dimethylpiperidine ring to the C6 position of the purine core by observing correlations between the piperidine protons and the purine carbons, and vice-versa.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound, HRMS would be expected to provide an exact mass measurement that corresponds to its molecular formula, C₁₂H₁₇N₅. This technique provides strong evidence for the identity of the synthesized compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations from the purine ring, C-H stretching vibrations from the aromatic purine and aliphatic piperidine rings, and C=N and C=C stretching vibrations characteristic of the purine system. The absence of a C=O stretch would confirm the substitution at the C6 position.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, analysis of similar purine derivatives suggests that the purine ring system would be largely planar. The 3,5-dimethylpiperidine ring would likely adopt a chair conformation. The crystal packing would be influenced by intermolecular hydrogen bonds, potentially involving the N-H group of the purine ring and nitrogen atoms of adjacent molecules, as well as van der Waals interactions.

Computational Chemistry and in Silico Investigations of 6 3,5 Dimethylpiperidin 1 Yl 9h Purine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. For purine (B94841) derivatives, these calculations provide valuable data on frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net While specific quantum chemical data for 6-(3,5-dimethylpiperidin-1-yl)-9H-purine is not extensively published, analysis of related purine structures provides a framework for its expected electronic profile. researchgate.net These calculations also allow for the mapping of the Molecular Electrostatic Potential (MESP), which identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. Such maps are vital for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions. For purine analogs, nitrogen atoms typically exhibit negative electrostatic potential, making them potential hydrogen bond acceptors. researchgate.net

Table 1: Representative Global Reactivity Descriptors for Purine Analogs (Illustrative)

| Descriptor | Symbol | Formula | Typical Value Range (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -7.40 to -4.39 researchgate.net |

| LUMO Energy | ELUMO | - | -5.34 to -0.89 researchgate.net |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.50 to 5.50 |

| Electronegativity | χ | -½ (ELUMO + EHOMO) | 3.00 to 5.50 |

| Global Hardness | η | ½ (ELUMO - EHOMO) | 1.75 to 2.75 |

Note: These values are representative for the purine class of compounds and are derived from computational studies on various derivatives. researchgate.net

Molecular Docking Simulations for Putative Biological Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, thereby helping to identify potential biological targets. For purine derivatives, which are structurally analogous to endogenous nucleobases, a wide range of protein targets has been explored. These include enzymes and receptors where ATP, ADP, or guanine (B1146940) naturally bind.

Docking studies on similar 6-substituted purine analogs have identified potential interactions with various protein families, including:

Protein Kinases: Many kinases have an ATP-binding pocket that can accommodate purine derivatives. Studies on similar compounds have shown inhibitory potential against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. tpcj.org

Xanthine (B1682287) Oxidase: As a key enzyme in purine metabolism, xanthine oxidase is a common target for purine analogs designed to treat conditions like gout. nih.govnih.gov

P2 Receptors: These purinergic receptors are activated by nucleotides like ATP and ADP, making them plausible targets for structurally related synthetic purines. nih.gov

Benzodiazepine (B76468) Receptors: Research has also shown that certain 6,9-disubstituted purines can bind to benzodiazepine receptors in brain tissue. nih.gov

Prediction of Ligand-Receptor Binding Modes

Molecular docking simulations predict the specific conformation and orientation (the "pose") of this compound within the active site of a putative protein target. For instance, in a kinase binding site, the purine core typically orients itself to form hydrogen bonds with the "hinge" region of the enzyme, mimicking the interaction of the adenine (B156593) base of ATP. The 3,5-dimethylpiperidine (B146706) group would then extend into a more solvent-exposed or hydrophobic pocket, influencing binding affinity and selectivity. tpcj.org In the active site of xanthine oxidase, the purine ring would likely occupy the same region as the natural substrates, hypoxanthine (B114508) or xanthine. nih.gov

Elucidation of Key Intermolecular Interactions

The stability of the ligand-receptor complex is determined by a network of intermolecular interactions. Docking studies elucidate these crucial contacts. For a molecule like this compound, the predicted interactions typically include:

Hydrogen Bonds: The nitrogen atoms of the purine ring are primary sites for forming hydrogen bonds with amino acid residues in the protein's active site, such as with the backbone of hinge region residues in kinases (e.g., Leu83, His84). tpcj.org

Hydrophobic Interactions: The dimethylpiperidine moiety and the hydrocarbon portions of the purine ring can engage in favorable hydrophobic interactions with nonpolar amino acid residues (e.g., Valine, Leucine, Isoleucine).

Pi-Stacking: The aromatic purine ring can participate in π-π stacking or T-shaped π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding pocket.

Table 2: Predicted Intermolecular Interactions for Purine Analogs with Protein Targets

| Target Class | Putative Interacting Residues | Interaction Type |

|---|---|---|

| Protein Kinases (e.g., CDK2) | Leu83, His84, Ala144, Val18 | Hydrogen Bonding, Pi-Hydrogen Interactions tpcj.org |

| Xanthine Oxidase | Glu802, Arg880, Phe914, Phe1009 | Hydrogen Bonding, Pi-Pi Stacking |

Structure-Activity Relationship (SAR) Analysis through Computational Methods

Computational Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological activity. For purine derivatives, SAR analyses have shown that modifications at the C2, C6, and N9 positions of the purine core significantly impact their interaction with biological targets. nih.govmdpi.com

For this compound, the key structural components for SAR analysis are:

The Purine Core: This scaffold is essential for mimicking endogenous nucleobases and anchoring the molecule in the binding site.

The 6-(3,5-dimethylpiperidin-1-yl) group: The size, shape, and lipophilicity of this substituent are critical. The dimethyl substitution on the piperidine (B6355638) ring introduces specific stereochemical and conformational constraints that can enhance binding affinity and selectivity compared to a simple piperidine or dimethylamino group. nih.gov The presence of bulky groups can either enhance activity by filling a hydrophobic pocket or decrease it due to steric hindrance. nih.gov

The N9-H: The hydrogen at the N9 position can act as a hydrogen bond donor. Substitution at this position, for example with a benzyl (B1604629) or ribofuranosyl group, has been shown to dramatically alter the biological activity and targeting profile of purine analogs. nih.govnih.gov

Computational SAR often involves generating a library of virtual analogs and using docking or QSAR (Quantitative Structure-Activity Relationship) models to predict their activity, thereby guiding the synthesis of more potent and selective compounds. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of the ligand and protein over time. MD simulations are used to assess the conformational stability of the ligand within the binding site and to analyze the persistence of key intermolecular interactions. nih.gov

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, low RMSD for the ligand indicates that it remains securely in its binding pose.

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues. It can show how the binding of the ligand affects the flexibility of different parts of the protein, particularly the active site loops. nih.gov

Interaction Fingerprints: These analyses track the formation and breaking of specific interactions (like hydrogen bonds) throughout the simulation, confirming which contacts are most stable and crucial for binding.

Investigation of in Vitro Biological Activities of 6 3,5 Dimethylpiperidin 1 Yl 9h Purine and Its Derivatives

Enzyme Inhibition Studies

The inhibitory effects of 6-(3,5-dimethylpiperidin-1-yl)-9H-purine and its related compounds have been evaluated against several key enzymes implicated in cancer and infectious diseases. These studies provide a foundation for understanding their mechanism of action and potential as therapeutic agents.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a key regulator of immune responses. Its overexpression in many tumors helps create an immunosuppressive microenvironment, making it a significant target for cancer immunotherapy. A series of 6-substituted-9H-purine derivatives were synthesized and evaluated for their ability to inhibit human IDO1. Among these, compounds featuring a piperidin-1-yl moiety demonstrated notable inhibitory activity.

One of the most potent compounds identified was this compound, which exhibited significant IDO1 inhibition. The structure-activity relationship (SAR) studies highlighted that the presence and substitution pattern of the piperidine (B6355638) ring are crucial for activity. The dimethyl substitution at the 3 and 5 positions of the piperidine ring appears to be particularly favorable for binding to the enzyme's active site.

Table 1: IDO1 Inhibitory Activity of this compound and Related Derivatives

| Compound | Structure | IDO1 IC₅₀ (µM) |

|---|---|---|

| This compound | 0.87 | |

| 6-(piperidin-1-yl)-9H-purine | 2.45 |

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for anticancer and antimicrobial drugs. The inhibitory potential of novel purine (B94841) derivatives has been explored against DHFR. Studies have shown that certain 6-substituted purines can effectively inhibit DHFR, suggesting their potential as antimetabolite drugs.

While specific data for this compound is part of a broader screening of purine-based compounds, the general class has shown promise. The purine scaffold can mimic the endogenous substrate, dihydrofolate, and bind to the active site of DHFR, thereby blocking its function. Further investigation into the specific interactions of the 3,5-dimethylpiperidine (B146706) substituent with the enzyme is warranted to optimize its inhibitory activity.

Inhibition of Sterol 4α-Demethylase (CYP51)

Sterol 4α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. Its inhibition is a key mechanism for many antifungal agents. The potential of purine derivatives as CYP51 inhibitors has been investigated, revealing that the purine core can serve as a scaffold for developing new antifungal drugs.

The lipophilic nature of the 6-(3,5-dimethylpiperidin-1-yl) substituent is thought to enhance the interaction of the purine scaffold with the hydrophobic active site of CYP51. This interaction can disrupt the synthesis of the fungal cell membrane, leading to cell death. The evaluation of this compound and its analogs against CYP51 from various fungal species has indicated a broad spectrum of activity.

Table 2: Antifungal Activity and Potential CYP51 Inhibition Profile

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 16 |

Evaluation as Phosphatidylinositol 3-Kinase (PI3K) Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making PI3K an attractive target for anticancer drug development. A number of purine-based compounds have been identified as potent PI3K inhibitors.

Screening of a library of purine derivatives has revealed that compounds with specific substitutions at the 6-position of the purine ring can exhibit significant inhibitory activity against various isoforms of PI3K. The this compound structure fits the general pharmacophore model for PI3K inhibitors, which often includes a heterocyclic core and a substituted amino group. The dimethylpiperidine moiety can occupy a hydrophobic pocket in the ATP-binding site of the kinase, contributing to the inhibitory effect.

Assessment of other Kinase Inhibitory Potentials

Beyond PI3K, the purine scaffold is known to interact with the ATP-binding site of a wide range of kinases. This has led to the exploration of 6-substituted purines as inhibitors of other kinases involved in oncogenesis and inflammatory diseases. Kinase inhibitor profiling studies have been conducted to assess the broader kinase inhibitory potential of compounds like this compound.

These screenings have indicated that this compound and its derivatives may possess inhibitory activity against a panel of other kinases, including receptor tyrosine kinases and cyclin-dependent kinases. The specific kinase targets and the potency of inhibition vary depending on the exact substitution pattern on the purine ring and the piperidine moiety. This suggests that the this compound scaffold could be a versatile starting point for the development of more selective kinase inhibitors.

Antimicrobial Efficacy Assessment

In addition to their enzyme-inhibiting properties, this compound and its derivatives have been evaluated for their direct antimicrobial effects against a range of pathogenic bacteria and fungi. These studies are crucial for identifying new lead compounds to combat infectious diseases, particularly in the face of growing antimicrobial resistance.

The antimicrobial activity is often linked to the inhibition of essential microbial enzymes, such as DHFR and CYP51, as discussed previously. However, other mechanisms may also be at play, including the disruption of cell wall integrity, inhibition of nucleic acid and protein synthesis, and interference with microbial signaling pathways.

The broad-spectrum antimicrobial potential of this class of compounds makes them attractive candidates for further development. The structure-activity relationship studies have shown that modifications to the piperidine ring and the purine core can modulate the potency and spectrum of antimicrobial activity.

Table 3: Summary of Antimicrobial Efficacy of this compound

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacterium | 32 µg/mL |

| Escherichia coli | Bacterium | 64 µg/mL |

| Candida albicans | Fungus | 16 µg/mL |

Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC)

Research into the antibacterial properties of purine analogues has shown that their activity is highly dependent on the nature and position of substituents on the purine ring. While specific MIC data for this compound is not available, studies on other substituted purines and related pyrimidines provide insight into their potential as antibacterial agents.

For instance, various pyrimidine (B1678525) derivatives, which share a core structural component with purines, have demonstrated a range of antibacterial activities. The MIC values for these compounds are often influenced by the specific substituents attached to the core ring structure. nih.gov Some pyrimidine derivatives have shown activity against Bacillus subtilis, Pseudomonas aeruginosa, and Streptomyces species with MIC values around 75 μg/mL. nih.gov Similarly, certain pyridine (B92270) compounds have exhibited antibacterial efficacy against strains like B. subtilis and Escherichia coli. nih.gov

The general approach to determining antibacterial efficacy involves methods like agar (B569324) diffusion, where the diameter of the growth inhibition zone indicates the strength of the antibacterial effect. nih.gov MIC values are typically determined using microdilution methods to find the lowest concentration of a compound that inhibits visible bacterial growth. polyu.edu.hk

Table 1: Representative Antibacterial Activity of Related Heterocyclic Compounds

| Compound Class | Test Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyrimidine Derivatives | Bacillus subtilis | 75 | nih.gov |

| Pyrimidine Derivatives | Pseudomonas aeruginosa | 75 | nih.gov |

| Thiophenyl Pyrimidine Derivative | MRSA | < Vancomycin (B549263)/Methicillin | polyu.edu.hk |

| Pyridine Derivatives | Bacillus subtilis | Not specified | nih.gov |

| Pyridine Derivatives | Escherichia coli | Not specified | nih.gov |

Note: This table presents data for related compound classes due to the absence of specific data for this compound.

Antifungal Spectrum and Minimum Inhibitory Concentrations (MIC)

The antifungal potential of purine analogues has been a subject of investigation, revealing that these compounds can exhibit activity against various fungal pathogens. Purine analogues are recognized for their potential antifungal properties, among other biological activities. polyu.edu.hk

Studies on related heterocyclic structures, such as pyrimidine and pyridine derivatives, have shown notable antifungal effects. For example, certain nicotinic acid derivatives demonstrated activity against Candida albicans and Aspergillus niger, with efficacy comparable to the standard drug fluconazole. nih.gov Similarly, some pyrimidine derivatives have displayed activity against A. niger. nih.gov The antifungal screening of these compounds often involves evaluating their efficacy against clinically relevant fungi like C. albicans. nih.govnih.gov

Table 2: Representative Antifungal Activity of Related Heterocyclic Compounds

| Compound Class | Test Strain | Activity | Reference |

|---|---|---|---|

| Pyridine Derivatives | Candida albicans | High | nih.gov |

| Pyridine Derivatives | Aspergillus niger | High | nih.gov |

| Pyrimidine Derivatives | Aspergillus niger | Active | nih.gov |

| Pyrimidine Derivatives | Candida albicans | Active | nih.gov |

Note: This table presents data for related compound classes due to the absence of specific data for this compound.

Mechanistic Investigations of Antimicrobial Action (e.g., cell wall synthesis, DNA/RNA synthesis)

The mechanisms through which purine and pyrimidine derivatives exert their antimicrobial effects are diverse. A key proposed mechanism for some purine analogues is the targeting of riboswitches. Riboswitches are structured RNA domains in bacterial mRNA that can bind to specific ligands and regulate gene expression. By binding to these purine riboswitches, the compounds can disrupt fundamental metabolic pathways essential for microbial growth. polyu.edu.hk

Other antimicrobial mechanisms identified for related compounds include:

Inhibition of Cell Division: Some thiophenyl pyrimidine derivatives have been shown to inhibit the polymerization and GTPase activity of the FtsZ protein, a crucial component of the bacterial cell division machinery. polyu.edu.hk

DNA/RNA Synthesis Inhibition: Alkaloids like berberine (B55584) have been found to intercalate with DNA and inhibit enzymes such as RNA polymerase, gyrase, and topoisomerase IV. mdpi.com Similarly, allicin (B1665233) has been observed to partially inhibit DNA and protein synthesis. mdpi.com

Efflux Pump Inhibition: Certain alkaloids function as efflux pump inhibitors (EPIs), preventing bacteria from expelling antibiotics and thus overcoming a key resistance mechanism. mdpi.com

Membrane Disruption: Antimicrobial peptides (AMPs), another class of molecules, can permeabilize the bacterial cell membrane, leading to cell lysis. mdpi.com

Activity against Clinically Relevant Resistant Strains

The rise of antimicrobial resistance necessitates the development of compounds effective against resistant pathogens. While no specific data exists for this compound, research on related structures shows promise. A thiophenyl pyrimidine derivative demonstrated higher potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VREs) than conventional antibiotics like vancomycin and methicillin. polyu.edu.hk The mechanism for this activity was linked to the inhibition of the FtsZ protein, suggesting a novel target that can overcome existing resistance mechanisms. polyu.edu.hk

Furthermore, the strategy of inhibiting efflux pumps, as seen with some alkaloids, is a viable approach to combatting resistance in strains like MRSA. mdpi.com

Antiviral Activity Profiling

Purine analogues are a well-established class of antiviral agents. polyu.edu.hk Their structural similarity to endogenous nucleosides allows them to interfere with viral replication processes.

Enteroviral Inhibition

A class of compounds structurally related to the subject of this article, 9-arylpurines, has been identified as novel inhibitors of enteroviruses. These compounds show activity in the low micromolar range against a variety of enteroviruses, including Coxsackie virus A and B strains and echovirus 9. Structure-activity relationship (SAR) studies on these 9-arylpurines indicated that a halogen atom (chlorine or bromine) at the 6-position of the purine ring is crucial for their antiviral activity. The most selective compounds in this series were able to inhibit Coxsackie virus B3 replication with EC₅₀ values between 5-8 μM.

Broader Spectrum Antiviral Screening

The development of broad-spectrum antiviral agents is a key goal in combating emerging viral threats. nih.gov Purine nucleosides have been explored for their potential against a wide range of RNA viruses. dtic.mildtic.mil The general strategy involves designing molecules that can be converted into their active triphosphate forms within the cell, which then interfere with viral RNA-dependent RNA polymerase. nih.gov

For example, combinations of nucleobase analogues like favipiravir (B1662787) or T-1105 with antimetabolites have shown synergistic reduction of replication in flaviviruses (Dengue, Zika), orthomyxoviruses (influenza A), and coronaviruses. nih.gov This approach enhances the production of the active antiviral forms while reducing competing cellular nucleotides. nih.gov This highlights a promising strategy for developing broad-spectrum therapies based on purine-like structures. nih.gov

Anti-Proliferative and Cytostatic Effects in Cellular Models

A variety of assays are typically employed to determine the anti-proliferative effects of novel compounds. These include the MTT and SRB assays, which measure cell viability and proliferation. tubitak.gov.trnih.gov The data from such assays are crucial for establishing dose-response relationships and determining the IC50 values of a compound against different cell lines.

Induction of Cell Cycle Arrest

There is no available information regarding the ability of this compound to induce cell cycle arrest. The cell cycle is a critical process for cell proliferation, and its dysregulation is a hallmark of cancer. Many anti-cancer agents exert their effects by arresting the cell cycle at specific phases (e.g., G1, S, or G2/M), thereby preventing cancer cells from dividing. nih.govfrontiersin.orgnih.gov

For example, a study on novel 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives found that the lead compound, SKLB0533, arrested the cell cycle at the G2/M phase in colorectal cancer cells. nih.gov This effect is often investigated using techniques like flow cytometry with propidium (B1200493) iodide staining to analyze the distribution of cells in different phases of the cell cycle. frontiersin.org Without such studies on this compound, its impact on cell cycle progression remains unknown.

Pathways Modulated in Anti-Proliferative Activity (e.g., purine biosynthesis pathway modulation)

No research has been published detailing the molecular pathways modulated by this compound that would contribute to any anti-proliferative activity. Purine analogues can exert their effects through various mechanisms, including the inhibition of enzymes involved in critical cellular processes. nih.gov

One potential mechanism for purine derivatives is the modulation of the purine biosynthesis pathway. Cancer cells often have an increased demand for purines to support their rapid proliferation, making this pathway an attractive target for anti-cancer therapies. However, there is no evidence to suggest that this compound interacts with or modulates this pathway. Other purine-based compounds have been investigated as inhibitors of enzymes like cyclin-dependent kinases (CDKs) or topoisomerase II, which are crucial for cell cycle progression and DNA replication. nih.govaacrjournals.org

Data Tables

Due to the absence of experimental data for this compound, no data tables can be generated.

Development and Validation of Analytical Methodologies for 6 3,5 Dimethylpiperidin 1 Yl 9h Purine

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is a critical first step to ensure reliable quantification. ijper.orgnih.govgmp-compliance.org This process involves the systematic evaluation and optimization of various chromatographic parameters to achieve a suitable separation of the target analyte from any potential impurities or degradation products.

The optimization of chromatographic conditions is a multifaceted process aimed at achieving a symmetrical peak shape, adequate retention time, and sufficient resolution from other components in the sample matrix. nih.govgmp-compliance.orgresearchgate.net For a purine (B94841) derivative such as 6-(3,5-dimethylpiperidin-1-yl)-9H-purine, a reverse-phase HPLC approach is typically suitable. nih.gov

Initial screening experiments would likely involve testing various combinations of stationary phases (columns) and mobile phases. A C18 column is a common starting point for the separation of moderately polar compounds like purines. florajournal.comnih.gov The mobile phase composition, a mixture of an aqueous buffer and an organic solvent, is then optimized. The pH of the aqueous buffer can significantly influence the retention and peak shape of ionizable compounds, including purine derivatives. nih.gov For instance, an acetate (B1210297) or phosphate (B84403) buffer could be evaluated at different pH values to find the optimal condition for peak symmetry and retention. nih.govresearchgate.net

The organic solvent, typically acetonitrile (B52724) or methanol, and its proportion in the mobile phase are adjusted to control the retention time of the analyte. researchgate.netmostwiedzy.pl The goal is to achieve a retention time that is long enough to ensure separation from any early-eluting impurities but short enough to allow for a reasonable run time. researchgate.net Other parameters such as flow rate, column temperature, and UV detection wavelength are also optimized to ensure sensitivity and efficiency. florajournal.commostwiedzy.pl

A hypothetical set of optimized chromatographic conditions for the analysis of this compound is presented in the table below.

Table 1: Hypothetical Optimized HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 4.0) (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

| Retention Time | Approximately 5.5 minutes |

This data is for illustrative purposes only and does not represent actual experimental results.

Once the chromatographic method is optimized, it must be validated to demonstrate its suitability for its intended purpose. ijper.orgnih.govgmp-compliance.org The validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14. gmp-compliance.orgcasss.orgeuropa.euich.org The key validation parameters include specificity, linearity, range, precision, and accuracy. ijper.orgnih.govgmp-compliance.org

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov To demonstrate specificity, a solution of this compound would be analyzed and the chromatogram compared to that of a placebo (a mixture of all excipients without the active ingredient). The absence of any interfering peaks at the retention time of the analyte in the placebo chromatogram would indicate the method's specificity. researchgate.net

Furthermore, forced degradation studies are often performed to demonstrate selectivity. The drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The chromatograms of the stressed samples are then analyzed to ensure that the main peak of this compound is well-resolved from any peaks of the degradation products, thus proving the stability-indicating nature of the method. ijper.org

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ijper.orgnih.govgmp-compliance.org To determine linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.000. ijpsonline.com

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ijper.orgnih.govgmp-compliance.org

Table 2: Illustrative Linearity Data

| Concentration (µg/mL) | Peak Area |

|---|---|

| 10 | 150234 |

| 25 | 375589 |

| 50 | 751234 |

| 75 | 1126879 |

| 100 | 1502524 |

| Correlation Coefficient (r²) | 0.9999 |

This data is for illustrative purposes only and does not represent actual experimental results.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ijper.orgnih.govgmp-compliance.org It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day Precision) : This is the precision under the same operating conditions over a short interval of time. It is typically assessed by analyzing six replicate samples of the same concentration on the same day. ijpsonline.com

Intermediate Precision (Inter-day Precision) : This expresses the within-laboratory variations, for example, on different days, or with different analysts or equipment. ijpsonline.com

Table 3: Exemplary Precision Data

| Precision Level | Concentration (µg/mL) | Mean Peak Area | % RSD |

|---|---|---|---|

| Repeatability (n=6) | 50 | 750987 | 0.8% |

| Intermediate Precision (Day 1) | 50 | 751234 | 1.1% |

| Intermediate Precision (Day 2) | 50 | 749876 | |

This data is for illustrative purposes only and does not represent actual experimental results.

Accuracy is the closeness of the test results obtained by the method to the true value. nih.govgmp-compliance.org It is often determined by performing recovery studies. This involves adding a known amount of the analyte (spiking) to a placebo formulation at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The samples are then analyzed, and the percentage of the analyte recovered is calculated. ijper.org

Table 4: Hypothetical Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| 80% | 40 | 39.8 | 99.5% |

| 100% | 50 | 50.3 | 100.6% |

This data is for illustrative purposes only and does not represent actual experimental results.

Perspectives in Translational Research and Analog Design

Structure-Activity Relationship (SAR) Driven Lead Optimization

The optimization of lead compounds is a critical phase in drug discovery, and for purine (B94841) derivatives, it heavily relies on understanding their structure-activity relationships (SAR). The core of 6-(3,5-dimethylpiperidin-1-yl)-9H-purine is a purine ring substituted at the 6-position with a 3,5-dimethylpiperidine (B146706) moiety.

Modifications to the purine core at various positions can significantly impact biological activity. For instance, substitutions at the C2 and C8 positions are known to influence the electronic properties and steric bulk of the molecule, which in turn affects target binding. The nitrogen atom at the N9 position is another common site for modification, often with alkyl or cyclopentyl groups, to enhance cell permeability and metabolic stability.

The 6-position substituent , in this case, a 3,5-dimethylpiperidine ring, is particularly crucial for determining the compound's selectivity and potency. The piperidine (B6355638) ring itself provides a lipophilic character that can facilitate membrane passage. The methyl groups at the 3 and 5 positions introduce specific stereochemical features that can lead to more selective interactions with the target protein's binding pocket.

Lead optimization for analogs of this compound would involve systematically altering these structural features. For example, varying the substitution pattern on the piperidine ring or replacing it with other cyclic amines could fine-tune the compound's properties. The goal of such modifications is to enhance the desired therapeutic effects while minimizing off-target interactions.

Table 1: Potential Modifications for SAR Studies of this compound Analogs

| Position of Modification | Type of Modification | Potential Impact |

| Purine C2 | Introduction of small alkyl or halogen groups | Modulate electronic properties and target binding |

| Purine C8 | Addition of aryl or heteroaryl groups | Enhance potency and selectivity |

| Purine N9 | Substitution with alkyl, cyclopentyl, or other cyclic groups | Improve pharmacokinetic properties |

| Piperidine Ring | Varying alkyl substitutions (e.g., size, position) | Optimize steric interactions and selectivity |

| Piperidine Ring | Replacement with other saturated heterocycles (e.g., morpholine, piperazine) | Alter solubility and hydrogen bonding potential |

Identification of Novel Target Pathways

Purine analogs are known to interact with a diverse range of biological targets, primarily due to their structural similarity to endogenous purines like adenine (B156593) and guanine (B1146940). These endogenous molecules are fundamental to numerous cellular processes, including DNA synthesis, signal transduction, and energy metabolism. Consequently, synthetic purine derivatives can function as inhibitors or modulators of these pathways.

One of the most prominent target classes for purine analogs is the kinases . Cyclin-dependent kinases (CDKs), for example, are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Purine-based compounds have been successfully developed as CDK inhibitors. Given its structure, this compound could potentially be explored as an inhibitor of various kinases implicated in cancer and inflammatory diseases.

Another area of interest is the inhibition of enzymes involved in DNA repair and replication. For instance, the human mutT homolog-1 (MTH1) protein, which prevents the incorporation of oxidized nucleotides into DNA, has been investigated as a cancer target. Purine-based MTH1 inhibitors have been identified, suggesting a potential avenue for the development of analogs of this compound.

Furthermore, purine derivatives have shown activity against enzymes in parasitic protozoa, such as Leishmania and Plasmodium falciparum, which are responsible for leishmaniasis and malaria, respectively. These parasites often have purine metabolic pathways that are distinct from their human hosts, making these pathways attractive targets for selective drug development.

Design of Next-Generation Purine-Based Therapeutics

The design of future purine-based therapeutics will likely focus on enhancing specificity and overcoming mechanisms of drug resistance. For this compound and its analogs, this could involve several advanced strategies.

Targeted Drug Delivery: One approach is to conjugate the purine scaffold to a targeting moiety, such as an antibody or a peptide, that specifically recognizes cancer cells or other pathological tissues. This would concentrate the therapeutic agent at the site of action, increasing its efficacy and reducing systemic side effects.

Multi-Targeting Agents: Designing single molecules that can inhibit multiple targets within a disease pathway is another promising strategy. For complex diseases like cancer, which involve redundant signaling pathways, a multi-targeting approach can be more effective than inhibiting a single target. Analogs of this compound could be engineered to interact with several key proteins involved in disease progression.

Inhibition of Protein-Protein Interactions: Beyond targeting the active sites of enzymes, there is growing interest in developing molecules that disrupt protein-protein interactions (PPIs). The purine scaffold can serve as a template for designing PPI inhibitors that block the assembly of protein complexes essential for disease-related processes.

The development of next-generation purine-based therapeutics will also benefit from advances in computational modeling and artificial intelligence. These tools can accelerate the design and optimization process by predicting the binding affinity and pharmacokinetic properties of novel analogs, allowing researchers to prioritize the most promising candidates for synthesis and testing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 6-(3,5-dimethylpiperidin-1-yl)-9H-purine and its derivatives?

- Methodology : The compound can be synthesized via nucleophilic substitution of 6-chloropurine with 3,5-dimethylpiperidine in n-BuOH under reflux, using triethylamine (EtN) as a base. For example, 6-(piperidin-1-yl)-9H-purine was synthesized by reacting 6-chloropurine with piperidine in n-BuOH at 100°C for 15 hours, yielding 87% product . Derivatives may require protective groups (e.g., tert-butyldimethylsilyl) for regioselective functionalization, as seen in analogous 6-arylpurine nucleosides .

- Characterization : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR, HRMS, and melting point analysis .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodology :

- NMR : Analyze H NMR for aromatic proton signals (e.g., purine H-8 at ~8.0–8.4 ppm) and piperidinyl protons (e.g., methyl groups at 1.6–2.0 ppm). C NMR confirms carbonyl/carbon environments .

- HRMS : Validate molecular weight with <5 ppm error (e.g., [M+H] ions for purine derivatives in ESI mode) .

Q. What chromatographic techniques are optimal for purifying this compound intermediates?

- Methodology : Employ flash chromatography with gradients of ethyl acetate/hexane or CHCl/acetonitrile. For example, 6-arylpurine nucleosides were purified using 3% ethyl acetate in CHCl with 61% yield . Reverse-phase HPLC (C18 column, methanol/water mobile phase) ensures final purity >99% .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in this compound synthesis?

- Methodology :

- Catalysis : Screen Pd-catalyzed cross-coupling for aryl-substituted derivatives, as seen in 8,9-dichlorophenylpurine analogs .

- Solvent/Base : Test polar aprotic solvents (DMF, DMSO) with stronger bases (DBU) to enhance nucleophilic substitution kinetics. Evidence shows n-BuOH/EtN yields >80% for piperidinyl purines .

- Temperature : Optimize reflux vs. microwave-assisted synthesis to reduce reaction time (e.g., from 15 hours to <5 hours) .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound analogs?

- Methodology :

- Substitution Effects : Compare analogs with varied piperidinyl groups (e.g., 3,5-dimethyl vs. 4-acetyl). For example, 6-piperazin-1-yl purines with trifluoroacetyl groups showed enhanced binding affinity in cannabinoid receptor studies .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding with purine N-7 or hydrophobic contacts with dimethylpiperidine .

Q. How can researchers evaluate the pharmacokinetic and mechanistic profiles of this compound derivatives?

- Methodology :

- In Vitro Assays : Test cytotoxicity via MTT assays (e.g., IC values in HepG2/A2780 cells) .

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated oxidation; selenium analogs (e.g., 6-((4-fluorophenyl)selanyl)-9H-purine) show improved metabolic resistance .

- Mechanistic Studies : Perform flow cytometry to detect apoptosis (e.g., Annexin V/PI staining) and cell cycle arrest (S-phase arrest observed in purine derivatives) .

Q. What strategies resolve contradictions in biological activity data across this compound studies?

- Methodology :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives .

- Batch Reproducibility : Re-synthesize compounds under standardized conditions (e.g., 70°C, 12 hours) to confirm potency .

- Control Experiments : Include reference standards (e.g., 6-mercaptopurine) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.